molecular formula C10H15N3O B1390616 2-(Dimethylamino)-N,N-dimethylisonicotinamide CAS No. 1209231-70-8

2-(Dimethylamino)-N,N-dimethylisonicotinamide

Cat. No. B1390616
CAS RN: 1209231-70-8
M. Wt: 193.25 g/mol
InChI Key: PYRNIGVBXUTQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethanol is a compound that is used as an intermediate for active pharmaceutical ingredients and dyes . It’s also used as a curing agent for polyurethanes and epoxy resins .


Synthesis Analysis

The synthesis of similar compounds such as 2-hydroxy ethyl methacrylate and 2-(Diethylamino) ethyl methacrylate copolymers has been achieved at high conversions by photoinitiation . The copolymer compositions were determined by elemental analysis and HNMR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds like poly [2-(dimethylamino)ethyl methacrylate] has been characterized by FTIR, HNMR spectroscopies .


Chemical Reactions Analysis

The kinetics of polymerization showed that the reaction rate increased three-fold on increasing the feed compositions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Dimethylaminopyridine have been studied. This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe 2 substituent .

Mechanism of Action

Compounds like Deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Safety and Hazards

The safety data sheet for a similar compound, Dimethylaminoethanethiol hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the synthesis and characterization of stimuli-responsive polymers, such as poly [2-(dimethylamino)ethyl methacrylate]-grafted chitosan microcapsule for controlled Pyraclostrobin release .

properties

IUPAC Name

2-(dimethylamino)-N,N-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12(2)9-7-8(5-6-11-9)10(14)13(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNIGVBXUTQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-N,N-dimethylisonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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